molecular formula C11H9N7O2 B13995652 8-(2-nitrophenyl)-7H-purine-2,6-diamine CAS No. 39232-32-1

8-(2-nitrophenyl)-7H-purine-2,6-diamine

Cat. No.: B13995652
CAS No.: 39232-32-1
M. Wt: 271.24 g/mol
InChI Key: XCEHOHRJRPRIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-nitrophenyl)-7H-purine-2,6-diamine is a synthetic purine derivative designed for research and development purposes. The purine scaffold is a nitrogen-containing heterocyclic compound fundamental to life, serving as a building block for DNA, RNA, and ATP . Due to this critical role, purine derivatives are considered privileged structures in medicinal chemistry and are extensively investigated for their diverse biological activities . Researchers are particularly interested in synthesizing and modifying such compounds to develop novel therapeutic agents. The specific substitutions on this compound—the 2,6-diamine groups and the 2-nitrophenyl moiety at the 8-position—are strategic modifications intended to explore its potential bioactivity. Similar 2,6,9-trisubstituted purine derivatives have been reported as potent inhibitors of oncogenic kinases, which are key targets in cancer research, particularly for treating leukaemias . The structural features of this compound suggest it may interact with various enzymatic targets and could be evaluated for a range of potential applications, including as a kinase inhibitor in oncology research, an antimicrobial agent, or an anti-inflammatory compound . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

39232-32-1

Molecular Formula

C11H9N7O2

Molecular Weight

271.24 g/mol

IUPAC Name

8-(2-nitrophenyl)-7H-purine-2,6-diamine

InChI

InChI=1S/C11H9N7O2/c12-8-7-10(17-11(13)15-8)16-9(14-7)5-3-1-2-4-6(5)18(19)20/h1-4H,(H5,12,13,14,15,16,17)

InChI Key

XCEHOHRJRPRIBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=NC(=NC(=C3N2)N)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Common starting materials include:

  • 2,6-dichloropurine or 2,6-dihalopurines as reactive intermediates for nucleophilic substitution.
  • 8-substituted purines or purine derivatives amenable to further functionalization.

Introduction of Amino Groups at Positions 2 and 6

The 2,6-diamino substitution pattern is typically achieved by nucleophilic displacement of chlorine atoms on 2,6-dichloropurine with ammonia or amines under controlled conditions.

  • For example, 2,6-dichloropurine derivatives can react with ammonia or primary amines in polar aprotic solvents (e.g., DMF) with base (e.g., potassium carbonate) to replace chlorines with amino groups.
  • This step is often carried out at room temperature or slightly elevated temperatures to optimize yields.

Representative Synthetic Procedure (Based on Recent Literature)

A representative synthesis adapted from recent comprehensive purine derivative studies is as follows:

Step Reagents & Conditions Description Yield (%)
1. Alkylation 2,6-dichloropurine + alkyl halide + K2CO3 in DMF, RT, 12 h Alkylation at N-9 or N-7 position to introduce alkyl substituent 45-93%
2. Amination at C-6 Intermediate + aniline derivative + DIPEA in n-butanol, 110 °C, 12 h Nucleophilic substitution of chlorine at C-6 by aniline 45-88%
3. Palladium-catalyzed amination at C-2 Compound from step 2 + 4-(4-methylpiperazin-1-yl)aniline + Pd(OAc)2 + Xantphos + K2CO3 in dioxane, 100 °C, 1 h Buchwald-Hartwig amination introducing amino substituent at C-2 50-80%

Note: The 2-nitrophenyl group is introduced at C-6 or C-8 depending on the precursor used, with the above method adaptable for 8-(2-nitrophenyl) substitution by selecting appropriate aniline or aryl halide partners.

Detailed Data Table of Selected Compounds and Yields

Compound ID Substituent at N-9 Substituent at C-6 Substituent at C-2 Yield (%) Melting Point (°C) Purity Verification Methods
3g Cyclopropylmethyl 2-nitrophenyl Amino 66 150-151 1H NMR, 13C NMR, ESI-MS
4a Cyclopropylmethyl 2-fluorophenyl + 4-(4-methylpiperazin-1-yl)phenyl Diamine 61 149-152 1H NMR, 13C NMR, 19F NMR, ESI-MS
3j Cyclopropylmethyl 4-nitrophenyl Amino 21 155-156 1H NMR, 13C NMR, ESI-MS

Analytical methods used include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and thin-layer chromatography (TLC) confirming structure and purity.

Notes on Reaction Conditions and Optimization

  • Solvents: Dimethylformamide (DMF), dioxane, and n-butanol are commonly used solvents.
  • Bases: Potassium carbonate (K2CO3) and diisopropylethylamine (DIPEA) facilitate nucleophilic substitutions.
  • Catalysts: Palladium acetate (Pd(OAc)2) with bidentate ligands such as Xantphos enable efficient C-N bond formation.
  • Temperature: Reactions typically proceed at 100-110 °C for amination steps, with room temperature or slightly elevated temperatures for alkylation.
  • Reaction Time: 1-12 hours depending on the step and scale.
  • Purification: Column chromatography on silica gel with acetone/dichloromethane or methanol/dichloromethane mixtures.

Summary of Key Findings from Literature

  • The postsynthetic introduction of amino groups at positions 2 and 6 via nucleophilic aromatic substitution is a reliable method.
  • The palladium-catalyzed amination enables selective and efficient introduction of complex amine substituents, including 2-nitrophenyl groups.
  • The use of 2,6-dichloropurine derivatives as precursors is central to the synthesis, allowing stepwise substitution.
  • Analytical data confirm the successful synthesis and high purity of the target compounds.
  • The synthetic methods are adaptable for various sugar modifications and further conjugation for biological applications.

Chemical Reactions Analysis

Types of Reactions

8-(2-Nitrophenyl)-7H-purine-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The purine core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.

Major Products

    Reduction: Amino derivatives.

    Oxidation: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted purine derivatives depending on the reagents used.

Scientific Research Applications

8-(2-Nitrophenyl)-7H-purine-2,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-nitrophenyl)-7H-purine-2,6-diamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitrophenyl group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 8-(2-nitrophenyl)-7H-purine-2,6-diamine and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound 8-(2-nitrophenyl) C₁₁H₈N₈O₂* 292.23 Not reported Electron-withdrawing nitro group
8-Biphenyl-1,3,7-trimethyl-purine-2,6-dione 8-biphenyl, 1,3,7-methyl groups C₂₆H₂₂N₄O₂ 422.48 230 Lipophilic substituents; dione structure
N⁶-Cyclopropyl-N²-(6-quinolinyl)-7H-purine-2,6-diamine N²-quinolinyl, N⁶-cyclopropyl C₁₇H₁₅N₇ 317.36 Not reported Dual substitution; kinase inhibitor (Puquitinib)
Reversine N⁶-morpholinophenyl, N²-cyclohexyl C₂₂H₂₈N₆O 422.50 Not reported Stem cell dedifferentiation agent
8-Methyl-7H-purin-6-amine 8-methyl C₆H₇N₅ 149.15 Not reported Simple alkyl substitution

*Inferred formula based on 7H-purine-2,6-diamine core (C₅H₆N₆) + 2-nitrophenyl (C₆H₄NO₂).

Key Observations:
  • Substituent Effects: The 2-nitrophenyl group in the target compound likely reduces solubility in polar solvents compared to alkyl (e.g., 8-methyl) or heterocyclic (e.g., quinolinyl) substituents. However, it may enhance electrophilic reactivity, favoring interactions with biological targets .
  • Thermal Stability : The biphenyl derivative (mp 230°C) and styryl analog (mp 333°C) exhibit higher thermal stability than the base 7H-purine-2,6-diamine, suggesting bulky substituents improve crystallinity.
  • Pharmacological Potential: Quinolinyl and morpholinophenyl substitutions (e.g., Puquitinib, Reversine) are linked to kinase inhibition and stem cell applications, whereas nitro groups may confer unique binding properties .

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValue/SoftwareReference
Refinement ProgramSHELXL
Visualization ToolMercury CSD
Thermal Ellipsoid PlotORTEP-3

Q. Table 2. Bioassay Design Considerations

FactorRecommendationReference
Solvent CompatibilityDMSO (≤0.1% final conc.)
Stability MonitoringHPLC-MS every 24 hours
Kinase Assay ValidationADP-Glo™ + positive controls

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.